4-(2-Chloro-thiazol-5-yl)-pyridine
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Overview
Description
4-(2-Chloro-thiazol-5-yl)-pyridine is a heterocyclic compound that contains both a thiazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-thiazol-5-yl)-pyridine typically involves the reaction of 2-chlorothiazole with pyridine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-thiazol-5-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
4-(2-Chloro-thiazol-5-yl)-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-thiazol-5-yl)-pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiamethoxam: A neonicotinoid insecticide with a similar thiazole ring structure.
Imidacloprid: Another neonicotinoid with a similar mode of action.
Acetamiprid: Shares structural similarities and is used in similar applications.
Uniqueness
4-(2-Chloro-thiazol-5-yl)-pyridine is unique due to its specific combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H5ClN2S |
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Molecular Weight |
196.66 g/mol |
IUPAC Name |
2-chloro-5-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C8H5ClN2S/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H |
InChI Key |
NZAAFAOLAVFJRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(S2)Cl |
Origin of Product |
United States |
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